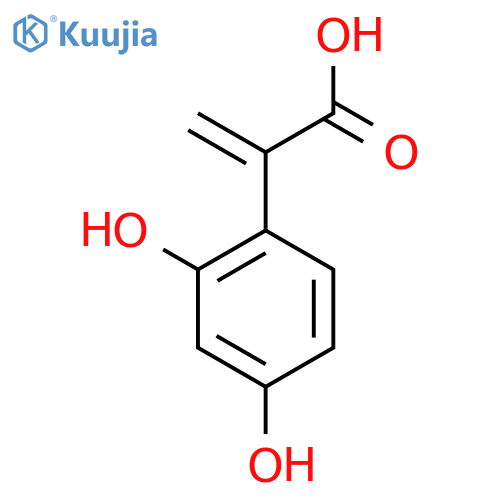Cas no 2228388-13-2 (2-(2,4-dihydroxyphenyl)prop-2-enoic acid)

2228388-13-2 structure
商品名:2-(2,4-dihydroxyphenyl)prop-2-enoic acid
2-(2,4-dihydroxyphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dihydroxyphenyl)prop-2-enoic acid
- EN300-1765590
- 2228388-13-2
-
- インチ: 1S/C9H8O4/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H2,(H,12,13)
- InChIKey: WENHCCZBGTXFIY-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C(=C)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 180.04225873g/mol
- どういたいしつりょう: 180.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(2,4-dihydroxyphenyl)prop-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765590-1.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1765590-0.5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-10.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1765590-0.05g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-0.25g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-2.5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-5.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1765590-5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 5g |
$3189.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-10g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 10g |
$4729.0 | 2023-09-20 | ||
| Enamine | EN300-1765590-0.1g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.1g |
$968.0 | 2023-09-20 |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
2228388-13-2 (2-(2,4-dihydroxyphenyl)prop-2-enoic acid) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
